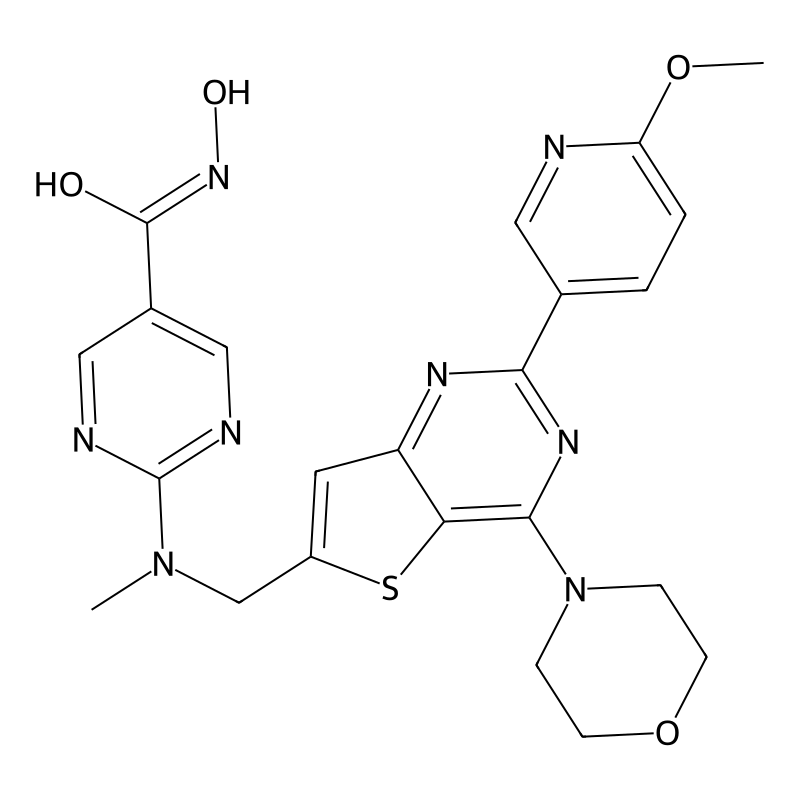

Fimepinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is CUDC-907 Fimepinostat and how does it work

Mechanism of Action: Dual Pathway Inhibition

CUDC-907's unique mechanism arises from its coordinated inhibition of the PI3K and HDAC pathways, which are often dysregulated in cancer.

The synergistic effect of dual inhibition leads to:

- Enhanced anti-proliferative activity and apoptosis [1] [2]

- Suppression of key oncogenic drivers like c-Myc [1] [3]

- Induction of DNA damage and replication stress by downregulating DNA damage response proteins like CHK1 and Wee1 [2] [3]

Preclinical & Clinical Evidence

CUDC-907 has demonstrated broad anti-cancer activity in preclinical models and is under clinical investigation.

| Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|

| Hepatocarcinoma (HCC) | In vitro (cell lines & primary cells) & in vivo | Suppressed HCC cells; inhibited PI3K/AKT/mTOR, downregulated c-Myc. | [1] |

| Acute Myeloid Leukemia (AML) | In vitro & in vivo (xenograft) | Induced apoptosis; dependent on Mcl-1, Bim, c-Myc; induced DNA damage. | [2] [4] |

| Neurofibromatosis Type 2 (NF2) | In vitro (schwannoma cells) & in vivo | Reduced cell viability; promoted apoptosis; decreased YAP protein levels. | [5] |

| Lymphoma (DLBCL) | Phase I Clinical Trial | Objective responses in relapsed/refractory patients; FDA Fast Track designation. | [6] |

| Neuroendocrine Tumors | In vitro & in vivo | Increased uptake of diagnostic/therapeutic agent mIBG, enhancing theranostics. | [7] |

A promising application is in combination therapy. CUDC-907 synergistically enhances the anti-leukemic activity of venetoclax (a BCL-2 inhibitor) in AML models by downregulating Mcl-1 and increasing DNA damage [3].

Experimental Protocols for Key Assays

For researchers, here are methodologies from cited studies to evaluate CUDC-907 activity.

In Vitro Viability and Apoptosis Assay (2D/3D Culture)

This protocol is adapted from studies on hepatocarcinoma and AML cells [1] [2].

- Cell Culture: Use relevant cancer cell lines. For 3D spheroid culture, seed cells (e.g., 1,500 cells/well) in a 96-well plate with agarose microwells and culture for 2-3 days to form spheroids [1].

- Drug Treatment: Add CUDC-907 diluted in culture medium to the spheroids. For dose-response, serially dilute the inhibitor across a concentration range (e.g., six concentrations) [1].

- Viability Measurement: After 3 days of treatment, assess viability using CellTiter-Glo 3D Cell Viability Assay. Measure luminescence [1].

- Apoptosis Measurement: For 2D cultures, treat cells for 24 hours. Use Annexin V-FITC/PI staining followed by flow cytometry analysis to quantify apoptotic cells [2] [3].

- Data Analysis: Calculate inhibition ratios and half-maximal inhibitory concentration (IC₅₀) using appropriate statistical software (e.g., Probit method with SPSS) [1].

In Vivo Efficacy Study in Xenograft Model

This protocol is based on an AML xenograft study [2] [3].

- Animal Model: Use 8-week-old immunocompromised NSG-SGM3 female mice.

- Xenograft Establishment: Inject cancer cells (e.g., 1x10⁶ MV4-11 cells/mouse) intravenously [2].

- Drug Administration:

- Randomization: On day 3 post-injection, randomize mice into groups (e.g., 5 mice/group).

- Dosing: Administer CUDC-907 orally. A common regimen is 100 mg/kg, using a vehicle of 3% ethanol, 1% Tween-80, and sterile water [2] [3].

- Schedule: Treat daily for 8 days, followed by 4 days off treatment, then daily for another 6 days [2].

- Endpoint Monitoring: Record body weight daily. The primary efficacy endpoint is often survival, calculated as the percentage increase in lifespan (%ILS) compared to the vehicle control group [2].

Future Research Directions

- Explore its potential in combination therapies with other targeted agents, building on the synergy observed with venetoclax [3].

- Investigate its utility as a "theranostic" enhancer, as seen in neuroendocrine tumors where it increased the uptake of a radiopharmaceutical [7].

- Identify predictive biomarkers for patient response, such as MYC alterations in lymphoma [6].

References

- 1. Therapeutic Potential of CUDC-907 (this compound) for ... [pmc.ncbi.nlm.nih.gov]

- 2. Antileukemic activity and mechanism of action of the novel ... [pmc.ncbi.nlm.nih.gov]

- 3. The HDAC and PI3K dual inhibitor CUDC-907 ... [haematologica.org]

- 4. Antileukemic activity and mechanism of action of the novel ... [haematologica.org]

- 5. CUDC907, a dual phosphoinositide-3 kinase/histone ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound [curis.com]

- 7. CUDC-907, a dual PI3K/histone deacetylase inhibitor ... [translational-medicine.biomedcentral.com]

Fimepinostat HDAC classes I IIB inhibition profile

Fimepinostat HDAC Inhibition Profile

The following data details the half-maximal inhibitory concentration (IC₅₀) of this compound for specific HDAC targets, demonstrating its potent activity, particularly against Class I HDACs [1].

| HDAC Class | Specific Isoform | This compound IC₅₀ (nM) |

|---|---|---|

| Class I | HDAC1 | 1.7 nM |

| HDAC2 | 5.0 nM | |

| HDAC3 | 1.8 nM | |

| HDAC8 | 191 nM | |

| Class IIB | HDAC6 | 27 nM |

| HDAC10 | 2.8 nM |

Experimental Evidence and Protocols

The potency of this compound, as defined in the table above, was determined through standardized in vitro function assays. The key methodological details are as follows [1]:

- Enzyme Source: Recombinant human HDAC proteins were expressed in baculovirus-infected insect Sf9 cells.

- Assay Substrate: The fluorogenic substrate Ac-peptide-AMC was used.

- Measurement Principle: HDAC activity removes acetyl groups from the substrate, leading to the release of a fluorescent AMC group. The level of fluorescence is inversely proportional to the inhibitor's potency.

- Procedure: The enzyme was pre-incubated with this compound for 15 minutes before the substrate was added. Fluorescence, indicating the amount of AMC released, was measured after one hour to determine the IC₅₀ values.

Beyond isolated enzyme inhibition, this compound's functional impact has been confirmed in cellular models.

Cellular Efficacy in Latent HIV Reversal

This compound has demonstrated potent activity as a latency-reversing agent in HIV research, providing a relevant example of its functional effect in primary cells [2].

- Cell Models: Studies used latently HIV-1-infected J-lat Tat-GFP and ACH-2 cell lines, as well as CD4+ T cells isolated from HIV-1-positive donors on long-term antiretroviral therapy.

- Stimulation Protocol: Cells were treated with clinically achievable concentrations of 25 nM this compound for 16 to 48 hours.

- Readout: HIV-1 reactivation was measured by GFP expression (J-lat cells) or the release of p24 antigen (ACH-2 cells). In primary CD4+ T cells, reactivation was quantified by measuring cell-associated unspliced HIV-1 RNA using Droplet Digital PCR.

- Key Finding: At 25 nM, this compound showed latency-reversing potential comparable to romidepsin (a potent HDACi) but, importantly, did not induce undesirable T-cell activation or proliferation.

Mechanism of Action and Signaling Pathways

As a dual PI3K/HDAC inhibitor, this compound disrupts two key oncogenic and signaling pathways simultaneously. The following diagram illustrates its core mechanism and downstream effects.

This compound's dual inhibition induces apoptosis through transcriptional reactivation and oncogenic pathway disruption.

The integrated effect of these pathways leads to several critical outcomes, supported by multiple preclinical studies [3] [4]:

- Cell Cycle Arrest: Induction of G1 phase arrest.

- Apoptosis: Promoted through downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim.

- DNA Damage: CUDC-907 treatment downregulates DNA damage response proteins (CHK1, Wee1) and induces DNA replication stress and damage.

Conclusion for Research Applications

This compound presents a potent, dual-targeting profile with well-defined inhibitory activity against Class I and IIB HDACs. Its ability to simultaneously target the PI3K pathway may provide a synergistic anti-tumor effect and overcome resistance mechanisms seen with single-target agents [5].

References

- 1. This compound (CUDC-907) | HDAC inhibitors/activators ... [selleckchem.com]

- 2. This compound, a novel dual inhibitor of HDAC and PI3K ... [pmc.ncbi.nlm.nih.gov]

- 3. Antileukemic activity and mechanism of action of the novel ... [pmc.ncbi.nlm.nih.gov]

- 4. The HDAC and PI3K dual inhibitor CUDC-907 ... [haematologica.org]

- 5. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic ... [frontiersin.org]

Fimepinostat PI3K classes Iα β δ inhibitory activity

Biochemical Inhibitory Profile (IC₅₀)

Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (IC₅₀) values for its primary targets are listed below.

| Target | Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| PI3K (Class I) | PI3Kα | 19 | [1] [2] [3] |

| PI3Kβ | 54 | [2] [3] | |

| PI3Kδ | 39 | [1] [2] [3] | |

| PI3Kγ | 311 | [2] [3] | |

| HDAC (Class I/II) | HDAC1 | 1.7 | [1] [2] |

| HDAC2 | 5.0 | [1] [2] | |

| HDAC3 | 1.8 | [1] [2] | |

| HDAC10 | 2.8 | [1] [2] |

Cellular and Functional Activity

The potency of this compound translates into functional cellular effects, as shown by its activity in various cell-based assays.

| Assay Type | Cell Line / System | Activity / EC₅₀ / IC₅₀ | Description | Source |

|---|---|---|---|---|

| Cytotoxicity | Human Glioma (multiple) | EC₅₀ = 0.7 nM | Growth inhibition after 72 hrs | [1] |

| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ = 7.34 nM | Growth inhibition after 24 hrs (MTT) | [1] [2] |

| Cytotoxicity | A2780S (Ovarian Cancer) | IC₅₀ = 6.15 nM | Growth inhibition after 24 hrs (MTT) | [1] [2] |

| HDAC Inhibition | A2780S (Ovarian Cancer) | EC₅₀ = 126.25 nM | Histone H3 acetylation (Cytoblot) | [1] [2] |

| HDAC Inhibition | A2780S (Ovarian Cancer) | EC₅₀ = 221.75 nM | Tubulin acetylation (Cytoblot) | [1] [2] |

Key Experimental Protocols

The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies for key experiments.

Biochemical PI3K Inhibition Assay

- Method: ADP-Glo Luminescent Assay

- Procedure: Recombinant full-length human PI3K isoforms (e.g., N-terminal GST-tagged p110alpha with untagged p85alpha) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is incubated with this compound and the substrate (e.g., PI:3PS). The reaction proceeds for 60 minutes, and the conversion of ATP to ADP is measured using the ADP-Glo reagent, which quantifies the remaining ATP through luminescence. The resulting IC₅₀ value reflects the compound's potency in inhibiting lipid kinase activity [1].

Biochemical HDAC Inhibition Assay

- Method: Fluorogenic Assay

- Procedure: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 10) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is pre-incubated with this compound for 15 minutes. A fluorogenic substrate, Ac-peptide-AMC, is then added. Active HDAC deacetylates the substrate, releasing the fluorescent AMC group, which is measured after 1 hour. The inhibition of this fluorescence signal is used to calculate the IC₅₀ value [1].

Cellular Growth Inhibition Assay (MTT)

- Cell Lines: HCT116, A2780S, and others.

- Procedure: Cells are plated and treated with this compound at various concentrations for 24 hours. The yellow tetrazolium salt MTT is added to the cells. Metabolically active cells reduce MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured. The reduction in absorbance, proportional to the reduction in cell viability and growth, is used to determine the IC₅₀ value [1] [2].

Cellular HDAC Inhibition Assay (Cytoblot)

- Cell Line: A2780S

- Procedure: Cells are treated with this compound for 6 hours. Cells are then fixed and permeabilized. To measure HDAC1/2/3 inhibition, acetylated Histone H3 levels are detected using a specific primary antibody and a labeled secondary antibody. For HDAC6 inhibition, acetylated tubulin levels are detected similarly. The signal intensity is quantified to determine the effective concentration (EC₅₀) required to increase acetylation [1] [2].

Mechanism of Action and Signaling Pathway

This compound simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling pathways. The following diagram illustrates its integrated mechanism of action.

This dual mechanism leads to enhanced anti-tumor effects, including greater growth inhibition and induction of apoptosis compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].

Clinical Relevance and Development Status

This compound's development highlights its potential for treating specific, high-risk cancers:

- Fast Track Designation: Granted by the U.S. FDA for adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) after two or more lines of therapy [4].

- Orphan Drug Designation: Also granted by the FDA for the treatment of DLBCL [4].

- Clinical Activity: In a Phase 1 trial, objective responses were observed in patients with relapsed/refractory DLBCL, with a notable number of responders having tumors with MYC oncogene alterations [4].

- Recommended Phase 2 Dose (RP2D): 60 mg, administered orally once daily on a schedule of 5 days on and 2 days off, in 21-day cycles [4].

References

Fimepinostat preclinical studies cancer models

Introduction to Fimepinostat (CUDC-907)

This compound (development code CUDC-907) is an orally bioavailable, small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) class I isoforms and histone deacetylase (HDAC) enzymes [1]. Its unique molecular structure incorporates the hydroxamate moiety characteristic of HDAC inhibitors within a PI3K inhibitor skeleton, enabling dual-targeting capability from a single agent [2]. This dual mechanism is designed to disrupt two critical oncogenic pathways more effectively than single-agent inhibitors or combination therapies, potentially overcoming compensatory resistance mechanisms while minimizing toxicity and drug-drug interactions [2].

Mechanism of Action and Affected Signaling Pathways

Primary Molecular Targets

This compound exhibits a broad targeting profile across both HDAC and PI3K enzyme families [1]:

- HDAC Inhibition: Targets class I (HDAC1, 2, 3, 8) and class II (HDAC4, 5, 6, 7, 9, 10, 11) histone deacetylases

- PI3K Inhibition: Inhibits class I PI3K isoforms (α, β, δ, γ)

Key Affected Signaling Pathways

The diagram below illustrates the core signaling pathways affected by this compound and their functional outcomes in cancer cells:

This compound's dual inhibition mechanism and downstream effects.

The simultaneous inhibition of these pathways produces multifaceted anti-cancer effects [3] [4]:

- Transcriptional Regulation: HDAC inhibition increases histone acetylation, altering gene expression of tumor suppressors and oncogenes

- PI3K/AKT/mTOR Suppression: Blocks this critical proliferation and survival pathway

- Oncoprotein Downregulation: Particularly affects MYC transcription factor stability and expression

- Cell Fate Determination: Promotes pro-apoptotic signaling while inhibiting survival signals

Preclinical Efficacy Across Cancer Models

Quantitative Summary of In Vitro Efficacy

Table 1: In vitro efficacy of this compound across various cancer types

| Cancer Type | Cell Lines Tested | Key Findings | IC₅₀ Range | Combination Synergy |

|---|---|---|---|---|

| Glioblastoma [5] | T98G, A172, U251, U87, U373 | Dose-dependent proliferation inhibition & apoptosis induction | <50 nM in most lines | Synergistic with temozolomide (CI<1) |

| Pleural Mesothelioma [2] | 22 PM cell lines (18 primary) | Efficacy linked to c-Myc expression; effective in cisplatin-resistant models | Varied across panel | Synergistic with cisplatin |

| Endometrial Cancer [3] | ECC1, KLE, Ishikawa H, Hec50 | PR expression restored; obesity-enhanced efficacy in HFD models | Low nanomolar range | Synergistic with progestins |

| Non-Small Cell Lung Cancer [4] | A549, H1299 | G2/M phase arrest; mitotic catastrophe; YAP/TAZ downregulation | Concentration-dependent | Not assessed |

| Hepatocarcinoma [6] | HuH-7, BEL-7402, SMMC-7721, SNU-449 | PI3K/AKT/mTOR suppression; c-Myc downregulation | Potent inhibition in 3D models | Not assessed |

In Vivo Efficacy in Animal Models

Table 2: Summary of in vivo preclinical studies of this compound

| Cancer Model | Model System | Dosing Regimen | Key Results | Toxicity |

|---|---|---|---|---|

| Glioblastoma [5] | U87 xenograft in nude mice | 10 mg/kg daily (oral, 21 days) | Significant tumor growth inhibition; enhanced survival with TMZ combination | No reported toxicity |

| Endometrial Cancer [3] | Xenograft in HFD/NC mice | Protocol per Curis guidelines | Most effective in HFD models; reduced tumor growth & increased survival | Well tolerated |

| Hepatocarcinoma [6] | Tumor-bearing mouse model | Not specified | Suppressed HCC growth in vivo | Not reported |

Key Experimental Protocols and Methodologies

Cell Viability and Proliferation Assessment

Standardized protocols for evaluating this compound's anti-proliferative effects across studies included [5] [3] [6]:

- Cell Culture: 2D monolayer cultures maintained in appropriate media with 10% FBS

- Drug Treatment: this compound concentrations typically ranged from 0.1 nM to 500 nM, with 72-hour exposure periods

- Viability Assays:

- IC₅₀ Determination: Calculated using Probit analysis with SPSS or similar software [6]

Apoptosis and Cell Death Analysis

Comprehensive apoptosis evaluation employed multiple complementary techniques [5]:

- Annexin V/7-AAD Staining: Differentiates early (Annexin V⁺/7-AAD⁻) and late (Annexin V⁺/7-AAD⁺) apoptotic populations

- Caspase Activity Assays: Caspase-Glo 3/7 systems to measure executioner caspase activation

- Western Blot Analysis: Assessment of Bcl-2 family proteins (Bcl-2, Bcl-xL) and cleavage products

Combination Therapy Assessment

The workflow below outlines the standard approach for evaluating this compound combinations:

Experimental workflow for combination therapy assessment.

- Combination Index (CI) Analysis: Calculated using CompuSyn software with CI<1 indicating synergy [5]

- Fixed-Ratio Design: Drugs combined based on their individual dose-response curves [5]

- SynergyFinder: Web-based tool for analyzing multi-dose combination effects [3]

3D Culture and Spheroid Models

Advanced model systems provided more physiologically relevant testing platforms [6]:

- Agarose Microwell Platform: Fabricated using 3D-printed molds to create non-adhesive surfaces for uniform spheroid formation

- Spheroid Formation: 1,500 cells/well seeded in agarose microwell plates

- Drug Sensitivity Testing: 3-day treatment followed by CellTiter-Glo 3D viability assessment

- Primary Cell Incorporation: Patient-derived HCC cells maintained in hepatocyte culture medium

In Vivo Study Methodologies

Standardized xenograft protocols enabled translational assessment [5] [3]:

- Model Generation: Subcutaneous implantation of 5×10⁶ cancer cells into immunocompromised mice

- Randomization: Animals assigned to treatment groups when tumors reached ~150 mm³

- Formulation: this compound prepared in 30% Captisol per Curis guidelines [3]

- Endpoint Analysis: Tumor volume measurement, survival monitoring, and biomarker assessment

Biomarker Correlations and Predictive Markers

MYC as a Predictive Biomarker

Multiple studies identified MYC status as a key determinant of this compound sensitivity [2]:

- MYC Amplification: Cell lines with MYC copy number gain or amplification showed significantly higher sensitivity

- Expression Correlation: c-Myc protein expression levels predicted response magnitude

- Mechanistic Basis: this compound simultaneously reduces MYC transcription and enhances proteasomal degradation of c-Myc protein

Pathway Modulation Biomarkers

Treatment response correlates with specific pathway modifications [3]:

- PI3K/AKT/mTOR Pathway: Rapid reduction in p-AKT, p-rS6, and p-4EBP1

- Epigenetic Markers: Increased acetylated histone H3 (H3Ace) levels

- Apoptotic Markers: Caspase-3/7 activation and Bcl-2 downregulation

- Cell Cycle Regulators: p21 upregulation and FOXO1 activation

Metabolic and Serum Biomarkers

- IGF-1 Reduction: Serum IGF-1 levels decreased following treatment, potentially serving as a surrogate marker [3]

- Obesity Context: Enhanced efficacy in high-fat diet models suggests metabolic context influences response [3]

Discussion and Research Implications

The compiled preclinical data demonstrates that this compound exerts broad anti-cancer activity through its dual-pathway inhibition. Several strategic advantages emerge from these findings:

Research Applications

- Combination Therapy Development: Strong rationale for combining with standard chemotherapeutics (temozolomide, cisplatin) and hormonal therapies (progestins)

- Biomarker-Driven Models: MYC-amplified models represent priority targets for further investigation

- Treatment-Resistant Settings: Demonstrated efficacy in cisplatin-resistant mesothelioma and progestin-resistant endometrial cancer models

Translational Considerations

The consistent activity at nanomolar concentrations across diverse cancer types suggests a favorable potency profile for clinical development. The oral bioavailability and acceptable toxicity profile in preclinical models further support its translational potential.

Conclusion

References

- 1. This compound [mycancergenome.org]

- 2. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth ... [pmc.ncbi.nlm.nih.gov]

- 3. Dual PI3K and HDAC inhibitor, CUDC-907, effectively ... [frontiersin.org]

- 4. CUDC-907 exerts an inhibitory effect on non-small cell ... [sciencedirect.com]

- 5. This compound is a dual inhibitor of tumor and angiogenesis in ... [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of CUDC-907 (this compound) for ... [pmc.ncbi.nlm.nih.gov]

exploratory research on Fimepinostat in solid tumors

Mechanism of Action: Dual PI3K and HDAC Inhibition

Fimepinostat was rationally designed to overcome drug resistance by simultaneously suppressing two critical oncogenic signaling pathways [1].

- PI3K Inhibition: this compound targets Class I PI3K isoforms (α, β, δ), inhibiting the generation of the second messenger PIP3. This leads to reduced phosphorylation and activation of downstream effectors like AKT and mTOR, a pathway crucial for cell survival, growth, and proliferation [1].

- HDAC Inhibition: It potently inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) enzymes. HDAC inhibition increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the transcriptional repression of oncogenes like MYC and upregulation of cell cycle inhibitors like p21 [1].

- Synergistic Anti-Tumor Effects: The concurrent inhibition disrupts interconnected survival networks. A key synergistic effect is the potent suppression of the MYC oncogene—PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses its transcription. This dual attack results in potent induction of apoptosis and cell cycle arrest (G2/M phase) [1].

The diagram below illustrates how this dual mechanism converges on key oncogenic drivers:

This compound's dual inhibition converges on MYC suppression and downstream apoptosis.

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have demonstrated this compound's anti-tumor activity across various solid tumors, with notable findings in hepatocellular carcinoma (HCC) and other malignancies [2] [1].

Table 1: Preclinical Efficacy of this compound in Solid Tumor Models

| Cancer Type | Model System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | HCC cell lines (HuH-7, BEL-7402, etc.) & primary cells in 3D culture; mouse model [2] | Potent inhibitory effects in vitro; suppressed tumor growth in vivo [2] | Inhibition of PI3K/AKT/mTOR pathway; downregulation of c-Myc [2] |

| Thyroid Cancer | Preclinical models [1] | Anti-proliferative and pro-apoptotic effects [1] | Dual PI3K and HDAC inhibition [1] |

| Pancreatic Adenocarcinoma | Preclinical models [2] | Demonstrated therapeutic potential [2] | Dual PI3K and HDAC inhibition [2] |

| Neuroblastoma & Schwannoma | Preclinical models [1] | Induction of apoptosis and cell cycle arrest; inhibition of YAP in schwannoma [1] | Dual PI3K and HDAC inhibition [1] |

| Small Cell Lung Cancer | Preclinical models combined with PARP inhibitors [1] | Suggested additive or synergistic effects [1] | Dual PI3K and HDAC inhibition; potential synergy with DNA damage targeting [1] |

Experimental Protocols for Preclinical Research

The methodology from a 2021 study screening this compound in HCC provides a robust example of preclinical evaluation [2].

1. 3D Spheroid Culture Fabrication

- Microwell Fabrication: Use a 3D-printed resin mold to create microwells in a 96-well plate with 2% melted agarose [2].

- Plate Saturation: Before cell seeding, saturate the agarose wells with culture medium (e.g., DMEM), repeating the process three times to prepare the surface for culture [2].

2. Cell Seeding and Spheroid Formation

- Cell Lines: Use relevant cancer cell lines (e.g., HuH-7, SNU-449 for HCC) [2].

- Seeding Density: Seed cells at an optimized density (e.g., 1,500 cells/well) onto the agarose microwell plate [2].

- Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C with 5% CO₂. Spheroids typically form within 2-3 days [2].

3. Drug Treatment and Viability Assay

- Dosing: After spheroid formation, treat with this compound. For screening, an initial concentration (e.g., 10 µM) can be used, followed by dose-response curves with serial dilutions [2].

- Incubation: Treat spheroids for a set period (e.g., 3 days) [2].

- Viability Measurement: Use the CellTiter-Glo 3D Cell Viability Assay. This bioluminescent method quantifies ATP, which is directly proportional to the number of viable cells. Calculate the inhibition ratio and determine the half-maximal inhibitory concentration (IC₅₀) using statistical software (e.g., Probit method in SPSS) [2].

The workflow for this drug screening process is summarized below:

Workflow for screening this compound efficacy using 3D spheroid models.

Clinical Development and Trial Status

This compound has not yet been approved by the FDA for any indication and its development in solid tumors has faced challenges [2] [1] [3].

Table 2: Clinical Trial Status in Solid Tumors

| Tumor Type | Highest Phase | Status (as of early 2024) | Key Context |

|---|---|---|---|

| Anaplastic/Differentiated Thyroid Cancer | Phase 2 | Trial Terminated (NCT03002623) [1] [3] | Development was discontinued [1]. |

| Recurrent Glioblastoma/Malignant Glioma | Phase 1 | Status: Active, Not Recruiting (NCT02909777) [3] | - |

| Various Solid Tumors (e.g., NUT Midline Carcinoma) | Phase 1 | Investigated in early trials [1] [4] | Orphan Drug Designation for NUT Midline Carcinoma [1]. |

Challenges and Future Directions

Despite its innovative mechanism, this compound's clinical translation for solid tumors has been limited. Corporate pipeline updates from Curis have since shifted focus to other assets, suggesting this compound has been deprioritized [1]. Future research could explore:

- Novel Combinations: Testing this compound with other agent classes (e.g., PARP or BCL2 inhibitors) where preclinical synergy was suggested [1].

- Biomarker-Driven Selection: Focusing on patients with tumors harboring MYC alterations or other specific molecular features to identify responsive populations [5].

References

- 1. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 2. Therapeutic Potential of CUDC-907 (this compound) for ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound [curis.com]

Fimepinostat first-in-class dual inhibitor discovery

Mechanism of Action and Rationale

Fimepinostat's design is based on the convergence of the PI3K/AKT/mTOR and HDAC pathways in driving cancer cell proliferation, survival, and resistance [1].

- Dual Targeting Rationale: Simultaneous inhibition creates a synergistic anti-tumor effect and helps overcome compensatory mechanisms that can lead to resistance with single-target agents [2] [1].

- Suppression of Oncogenic Proteins: A key outcome of this dual inhibition is the potent suppression of the MYC oncogene. PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses MYC transcription. This dual attack is particularly effective in MYC-driven cancers, such as some lymphomas [3] [1].

- Impact on Signaling Pathways: Treatment with this compound leads to reduced phosphorylation of AKT and its downstream target p70S6K, confirming the effective blockade of the PI3K/AKT/mTOR signaling axis in cancer cells [2].

The following diagram illustrates the mechanism of action of this compound and its functional consequences in cancer cells.

Key Experimental Models and Protocols

The following tables summarize the experimental methodologies used to evaluate this compound's efficacy across different research areas.

Table 2: Key In Vitro & Ex Vivo Experimental Models

| Study Focus | Cell Models Used | Key Assays and Readouts |

|---|

| HIV-1 Latency Reversal [4] | J-lat Tat-GFP (A1 clone), ACH-2 cell lines; primary CD4+ T cells from ART-treated donors. | Flow Cytometry: GFP expression (J-lat). ELISA: HIV-1 p24 gag (ACH-2). Droplet Digital PCR: Cell-associated unspliced HIV-1 RNA (primary cells). T cell phenotyping: CD69 (activation), Ki67 (proliferation). | | Solid Tumors (e.g., Glioblastoma, HCC, NSCLC) [5] [2] [6] | Cell lines: U87, T98G, A172 (GBM); HuH-7, BEL-7402 (HCC); A549, H1299 (NSCLC). Primary cells: Glioblastoma Microvascular Endothelial Cells (GMECs), primary HCC cells. | Viability/Proliferation: CCK-8, BrdU incorporation. Apoptosis: Annexin V/7-AAD staining + Flow Cytometry; Caspase-3/7 activity. Protein Analysis: Western Blot (p-AKT, c-MYC, Bcl-2). Angiogenesis: GMEC capillary network formation on Matrigel. | | Synergy Studies [6] | Glioblastoma cell lines (U251, U373, etc.) treated with this compound + Temozolomide. | Combination Index (CI): Calculated using CompuSyn software. CI < 1 indicates synergy. |

Table 3: Key In Vivo Experimental Models

| Disease Model | Model Details | Treatment & Evaluation |

|---|

| Glioblastoma Xenograft [6] | Animals: Female athymic nude mice. Engraftment: Subcutaneous injection of U87 cells. Group Size: n=8 per group. | Dosing: this compound (10 mg/kg, oral gavage, daily); Temozolomide (5 mg/kg). Duration: 21 days. Endpoints: Tumor volume (caliper measurements), survival analysis. | | Hepatocarcinoma (HCC) [5] [7] | Animals: Tumor-bearing mouse model (details not fully specified in snippets). Engraftment: Information from full text required. | Dosing & Evaluation: this compound suppressed HCC cells in vivo (specific dosing and metrics from full text). |

Clinical Development and Regulatory Status

This compound has been investigated primarily in hematological malignancies and has received significant regulatory designations, though its development appears to have been deprioritized recently.

- Key Regulatory Designations: The U.S. FDA granted Orphan Drug Designation for DLBCL in 2015 and Fast Track Designation in 2018 for adult patients with relapsed or refractory DLBCL after two or more lines of therapy [3] [1].

- Clinical Trial Outcomes: A Phase 1 trial established the recommended Phase 2 dose and showed objective responses in patients with relapsed/refractory DLBCL [3]. However, a Phase 1 combination study with venetoclax was discontinued in 2020 due to lack of efficacy, and a Phase 2 trial in thyroid cancer was terminated [1].

- Current Status: While some trials (e.g., in pediatric CNS cancers) were listed as ongoing but not recruiting, recent corporate updates from Curis suggest this compound is no longer a primary focus of development [1].

References

- 1. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 2. CUDC-907 exerts an inhibitory effect on non-small cell ... [sciencedirect.com]

- 3. This compound [curis.com]

- 4. This compound, a novel dual inhibitor of HDAC and PI3K ... [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of CUDC-907 (this compound) for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a dual inhibitor of tumor and angiogenesis in ... [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of CUDC-907 (this compound) for ... [frontiersin.org]

Fimepinostat combination therapy protocols with adavosertib

Scientific Rationale and Mechanism of Action

The therapeutic strategy of combining Fimepinostat and Adavosertib is grounded in a synthetic lethal interaction that disrupts multiple nodes of the DNA Damage Response (DDR) and cell cycle progression.

- This compound's Role: As a dual inhibitor of PI3K and HDAC, this compound exerts a multi-faceted anti-tumor effect. The HDAC inhibition component alters chromatin structure, making DNA more accessible and susceptible to damage, while also downregulating key oncoproteins like c-Myc. Concurrent PI3K inhibition disrupts crucial survival signaling pathways [1].

- Adavosertib's Role: Adavosertib is a potent and selective inhibitor of the WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib forces cells with DNA damage to prematurely enter mitosis, leading to catastrophic cell division and death—a process known as mitotic catastrophe [2] [3].

- Synergistic Effect: The combination is profoundly synergistic. This compound preconditions the cancer cell by inducing DNA damage and epigenetic stress. Adavosertib then capitalizes on this vulnerable state by dismantling the primary (G2/M) checkpoint the cell relies on to repair the damage. This one-two punch results in massive accumulation of DNA damage and significantly enhanced apoptosis (programmed cell death) [4].

The following diagram illustrates the synergistic mechanism of this combination therapy:

Summary of Preclinical Evidence

The following table summarizes key quantitative findings from a relevant preclinical study investigating this combination.

| Study Model | Key Findings | Proposed Mechanisms of Synergy |

|---|

| Acute Myeloid Leukemia (AML) (Cell lines and primary patient samples) [4] | - Synergistic antileukemic activity (via MTT assay).

- Enhanced DNA damage (increased γH2AX levels).

- Increased apoptosis (flow cytometry analysis). | - Downregulation of Wee1, CHK1, and RNR.

- Suppression of c-Myc [1] [4]. |

Experimental Protocol for In Vitro Combination Studies

This protocol outlines the methodology for evaluating the synergistic effects of this compound and Adavosertib in vitro, based on standardized preclinical research practices.

Cell Culture and Seeding

- Cell Lines: Use relevant cancer cell models (e.g., AML cell lines such as MOLM-13 or MV4-11). Authenticate all cell lines prior to use.

- Culture Conditions: Maintain cells in recommended medium (e.g., RPMI-1640 for suspension cells) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

- Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells per well for a 72-hour assay) to ensure logarithmic growth without confluence.

Drug Preparation and Treatment

- Compound Stocks: Prepare stock solutions of this compound and Adavosertib in DMSO. Aliquot and store at -20°C or -80°C.

- Treatment Scheme:

- Single-Agent Treatments: Treat cells with a range of concentrations for each drug alone (e.g., this compound: 1 nM - 10 µM; Adavosertib: 10 nM - 10 µM).

- Combination Treatment: Treat cells with the same range of concentrations of both drugs simultaneously in a constant ratio based on their individual IC₅₀ values.

- Control Wells: Include cells with media only (untreated control) and cells with equivalent DMSO concentration (vehicle control).

- Incubation: Incubate the treated cells for 72 hours.

Assessment of Cell Viability and Synergy

- Cell Viability Assay: After 72 hours, measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's protocol. Measure absorbance/luminescence with a plate reader.

- Synergy Calculation:

- Calculate the fraction affected (Fa) for each drug concentration.

- Analyze the combination data using software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

- Interpret CI values: CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.

Analysis of DNA Damage and Apoptosis (Mechanistic Validation)

- DNA Damage (γH2AX Staining):

- Treat cells with IC₅₀ concentrations of single agents and their combination for 24 hours.

- Fix, permeabilize, and stain cells with an anti-γH2AX antibody (ser139) and a fluorescent secondary antibody.

- Analyze using flow cytometry or immunofluorescence microscopy. An increase in γH2AX signal indicates enhanced DNA double-strand breaks [4] [3].

- Apoptosis Assay:

- Treat cells as above for 48 hours.

- Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.

- Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

- Protein Extraction and Detection: Harvest treated cells, lyse, and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies.

- Target Antibodies:

Critical Considerations for Researchers

- Clinical Translation Note: While the preclinical data is promising, a phase 1 clinical trial combining the HDAC inhibitor Belinostat with Adavosertib in relapsed/refractory AML and MDS patients showed that the regimen was feasible but did not demonstrate significant efficacy in that advanced patient population [5]. This highlights the challenge of translating in vitro synergy to clinical success.

- Off-Target Effects: Be aware that this compound's dual targeting can have broad transcriptomic and proteomic effects. Always include control experiments with selective PI3K and HDAC inhibitors to contextualize observed phenotypes.

- Model Selection: The combination's efficacy may be highly dependent on the genetic background of the model (e.g., TP53 mutation status). Carefully select models that are most relevant to the intended clinical application [6].

References

- 1. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth ... [pmc.ncbi.nlm.nih.gov]

- 2. Adavosertib (MK-1775) [hemonc.org]

- 3. Effects of Wee1 inhibitor adavosertib on patient-derived ... [frontiersin.org]

- 4. Synergistic effect of adavosertib and this compound on acute ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 study of belinostat and adavosertib in patients with ... [pmc.ncbi.nlm.nih.gov]

- 6. adavosertib (AZD1775) News [sigma.larvol.com]

Comprehensive Application Notes and Protocols: Fimepinostat for HIV-1 Latency Reversal Research

Introduction to Fimepinostat and HIV-1 Latency Reversal

This compound (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets histone deacetylases (HDAC classes I and IIB) and phosphatidylinositol-3-kinases (PI3K classes Iα, β, and δ). This unique dual mechanism of action has shown significant promise in HIV-1 cure research, particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated HIV-1 proviruses predominantly in memory CD4+ T cells remains the primary barrier to eradication despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—this compound demonstrates potent latency-reversing activity without inducing T-cell activation, making it a compelling candidate for further investigation [1] [2].

The molecular structure of this compound incorporates the hydroxamate moiety common to HDAC inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-1 latency reversal, this compound had been primarily studied in oncology contexts, with the FDA granting Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].

Experimental Models for Studying HIV-1 Latency

Cell Line Models

Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-reversing agents (LRAs). The following well-characterized models are commonly employed:

J-lat Tat-GFP Clone (A1): This cell line contains an integrated HIV-1 provirus where the GFP gene replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. GFP expression serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow cytometry. Cells are typically seeded at 2×10⁵ cells/well in 96-well plates and incubated with test compounds for 48 hours before analysis [1].

ACH-2 Cells: This model contains replication-competent integrated HIV-1 provirus that can be induced to produce infectious virus. Following stimulation with LRAs, HIV-1 p24 gag production is quantified in culture supernatants using ELISA, providing a direct measurement of viral protein production. Similar to J-lat cells, ACH-2 cells are seeded at 2×10⁵ cells/well and incubated with compounds for 48 hours [1].

Primary Cell Models

While cell lines offer practical advantages, primary cell models more accurately recapitulate the in vivo conditions of HIV-1 latency:

Primary CD4+ T-cells from Virally Suppressed Donors: CD4+ T-cells are isolated from donors living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a minimum of 18 months. Cells are typically enriched using magnetic-activated cell sorting (MACS) with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1 reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].

Ex Vivo Viral Reactivation Models: Isolated CD4+ T-cells are stimulated with LRAs for defined periods (typically 16-48 hours), after which cell-associated unspliced HIV-1 RNA is measured using sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach directly measures the induction of viral transcription in cells harboring latent proviruses [1].

Table 1: Comparison of Experimental Models for HIV-1 Latency Studies

| Model Type | Specific Model | Key Readout | Advantages | Limitations |

|---|---|---|---|---|

| Cell Line | J-lat Tat-GFP (A1) | GFP expression by flow cytometry | Rapid, quantitative, high-throughput suitable for screening | Does not fully recapitulate chromatin structure of primary cells |

| Cell Line | ACH-2 | p24 gag production by ELISA | Measures viral protein production | Clonal population may not represent reservoir heterogeneity |

| Primary Cell | Primary CD4+ T-cells from suppressed donors | Cell-associated unspliced HIV-1 RNA by ddPCR | Most clinically relevant, captures patient-specific factors | Limited cell numbers, donor-to-donor variability |

| Primary Cell | Ex vivo expanded CD4+ T-cells | Viral outgrowth and HIV RNA measurement | Provides sufficient cells for multiple experiments | Requires in vitro expansion that may alter cell physiology |

Detailed Experimental Protocols

Compound Preparation and Storage

This compound stock solution is typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For working concentrations, the stock is further diluted in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Panobinostat and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].

HIV-1 Latency Reversal in Cell Lines

The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell lines:

Cell Culture Preparation:

- Maintain J-lat Tat-GFP and ACH-2 cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (hiFBS), penicillin (100 IU/mL), and streptomycin (100 μg/mL)

- Seed cells in 96-well plates at a density of 2×10⁵ cells/well in 100 μL complete medium

Compound Treatment:

- Add this compound at clinically relevant concentrations (25 nM is commonly used)

- Include appropriate controls: DMSO vehicle (0.01%) as negative control, panobinostat or romidepsin as HDAC inhibitor comparators, and PMA (25 nM) as positive control

- Incubate cells for 48 hours at 37°C with 5% CO₂

Readout and Analysis:

- For J-lat cells: Harvest cells and analyze GFP expression in live, single cells using flow cytometry, gating on viability dye-negative populations

- For ACH-2 cells: Collect supernatants, inactivate with 1% Empigen for 1 hour, and measure HIV-1 p24 gag levels by ELISA according to manufacturer instructions

- Perform all experiments in duplicate or triplicate to ensure statistical reliability [1]

Latency Reversal in Primary CD4+ T-Cells

For studies using primary cells from donors living with HIV-1, the following protocol is recommended:

Cell Isolation and Culture:

- Isolate CD4+ T-cells from cryopreserved PBMCs of virally suppressed donors using MACS negative selection to minimize activation

- Seed cells at 1×10⁶ cells/mL in RPMI 1640 media with 10% hiFBS and antibiotics in 24-well plates

- Treat cells with this compound (25 nM) or comparator compounds (e.g., romidepsin at 5 nM) for 16 hours at 37°C with 5% CO₂

HIV-1 Transcript Measurement:

- Harvest cells and lysate in RLT+ buffer for RNA extraction using kits such as the AllPrep DNA/RNA Mini Kit

- Measure cell-associated unspliced HIV-1 RNA using the QX100 Droplet Digital PCR System with appropriate primers and probes

- Normalize results to cell number or housekeeping genes as appropriate [1]

T-Cell Activation and Proliferation Assessment

A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:

Cell Culture and Treatment:

- Isolate PBMCs from HIV-negative donors by Ficoll-Paque density gradient centrifugation

- Seed PBMCs at 2×10⁶ cells/mL in RPMI 1640 complete medium in 12-well plates

- Treat with this compound across a concentration range (e.g., 10-100 nM) for 48 hours

Flow Cytometry Analysis:

- Stain cells with viability dye followed by Fc-blocking and surface staining with antibodies against CD3, CD4, CD8, CCR7, CD45RA, and CD69 (activation marker)

- Fix, permeabilize, and perform intracellular staining for Ki67 (proliferation marker)

- Analyze using flow cytometry, identifying T-cell subsets by size, granularity, and CD3/CD4/CD8 expression

- Define central memory T-cells (TCM) as CD45RA-CCR7+ and effector memory T-cells (TEM) as CD45RA-CCR7-

- Determine positivity gates using isotype control antibodies [1]

Data Analysis and Interpretation

Quantifying HIV-1 Reactivation

Flow cytometry data from J-lat experiments should be analyzed to determine the percentage of GFP-positive cells within live, single-cell populations. Comparison to vehicle (DMSO) controls allows calculation of fold-increase in latency reversal. For ACH-2 cells, p24 gag concentrations are determined from standard curves in ELISA assays, with background subtraction from vehicle controls.

Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. Statistical significance is typically determined using the Mann-Whitney U test for comparison between groups, with p-values <0.05 considered significant [1].

Assessing T-Cell Activation and Proliferation

Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on live CD3+CD4+ or CD3+CD8+ populations, then determining the percentage of CD69+ (activation) and Ki67+ (proliferation) cells within these populations. Comparison of these percentages across treatment conditions allows assessment of compound effects on T-cell status [1].

Key Research Findings and Data Summary

Efficacy in Latency Reversal

Studies have consistently demonstrated that this compound effectively reverses HIV-1 latency at clinically achievable concentrations:

Table 2: Quantitative Summary of this compound Efficacy Across Experimental Models

| Experimental Model | This compound Concentration | Key Results | Comparator Compounds |

|---|---|---|---|

| J-lat Tat-GFP cells | 25 nM | Robust latency reversal comparable to romidepsin at 2.5 nM | Romidepsin, panobinostat |

| ACH-2 cells | 25 nM | Significant induction of p24 gag production | Romidepsin, panobinostat |

| Primary CD4+ T-cells from suppressed donors | 25 nM | Significant increase in cell-associated unspliced HIV-1 RNA | Romidepsin (5 nM) |

| Primary CD4+ T-cells from suppressed donors | 25 nM | Latency reversal comparable to romidepsin | Romidepsin (5 nM) |

Effects on T-Cell Activation and Proliferation

A distinctive feature of this compound is its differential effect on T-cell activation compared to other HDAC inhibitors:

This compound treatment resulted in decreased T-cell activation (as measured by CD69 expression) and had no negative impact on T-cell proliferation (as measured by Ki67 expression) [1] [2]

In contrast, romidepsin stimulation under identical conditions induced marked T-cell activation and proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-cells—a key mechanism of HIV-1 persistence [1]

This dissociation between latency reversal and T-cell activation represents a significant potential advantage for this compound in HIV-1 cure strategies, as it may enable viral reactivation without expanding the reservoir [1]

Mechanism and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of this compound in reversing HIV-1 latency:

Figure 1: Dual Mechanism of this compound in HIV-1 Latency Reversal. This compound simultaneously inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell activation.

Troubleshooting and Technical Considerations

Cell viability concerns: this compound concentrations above 100 nM may impact cell viability in some primary cell cultures. It is recommended to perform dose-response experiments (typically 10-100 nM) to establish optimal concentrations for each cell type [1]

Experimental timing: The optimal incubation time may differ between model systems—16 hours for primary CD4+ T-cells versus 48 hours for cell lines. Conduct time-course experiments to determine ideal exposure durations [1]

Combination approaches: Recent evidence suggests that combination LRA regimens may be more effective than single agents. Consider testing this compound in combination with other latency reversing agents with complementary mechanisms [7] [8]

Conclusion

This compound represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of action and favorable profile of reversing latency without inducing T-cell activation. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy across multiple model systems, from initial screening in cell lines to validation in primary cells from virally suppressed donors. As research in this area advances, this compound may play an important role in combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.

References

- 1. This compound, a novel dual inhibitor of HDAC and PI3K ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual inhibitor of HDAC and PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 3. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound (CUDC-907) News [sigma.larvol.com]

- 6. Modeling HIV-1 Latency Using Primary CD4+ T Cells from ... [pmc.ncbi.nlm.nih.gov]

- 7. Ex vivo analysis identifies effective HIV-1 latency–reversing ... [jci.org]

- 8. Current Status of Latency Reversing Agents Facing the ... [frontiersin.org]

Comprehensive Application Notes & Protocols: Screening Fimepinostat using 3D Tumor Spheroid Models

Then, I will now begin writing the main body of the document.

Introduction to Fimepinostat and 3D Tumor Spheroid Models

This compound (CUDC-907) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. This unique mechanism enables coordinated attack on multiple oncogenic pathways, potentially overcoming compensatory resistance mechanisms that often limit single-target agents. This compound has demonstrated potent anti-tumor effects across diverse cancer types, including hepatocellular carcinoma, glioblastoma, and bladder cancer, through suppression of proliferation, induction of apoptosis, and inhibition of metastatic processes [1] [2] [3]. The drug's ability to downregulate oncogenic transcription factors like c-Myc and disrupt key survival pathways positions it as a promising candidate for further therapeutic development.

The transition from conventional two-dimensional (2D) monolayer cultures to three-dimensional (3D) tumor spheroid models represents a significant advancement in preclinical drug screening. Unlike 2D systems, 3D spheroids better recapitulate the pathophysiological complexity of solid tumors, including the development of hypoxic cores, metabolical gradients, and cell-cell interactions that mimic in vivo conditions [4] [5]. This enhanced biological relevance makes 3D models particularly valuable for predicting clinical efficacy, as they incorporate critical aspects of tumor microenvironment that influence drug penetration, metabolism, and mechanism of action. Studies have consistently demonstrated that drug responses in 3D models correlate better with in vivo outcomes than those in 2D systems, potentially reducing attrition rates in clinical development [6] [5].

Table 1: Key Research Findings on this compound Efficacy in 3D Spheroid Models

| Cancer Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma | 3D-cultured HCC cell lines & primary cells | Suppressed PI3K/AKT/mTOR pathway, downregulated c-Myc, IC~50~ values in nanomolar range | [1] [6] |

| Bladder Cancer | T24 and T24R2 (cisplatin-resistant) spheroids | Inhibited EMT, migration and invasion; induced apoptosis; higher IC~50~ in spheroids vs monolayers | [3] |

| Glioblastoma | U87 and other GBM cell lines in 3D | Nanomolar potency; synergy with temozolomide; suppressed Akt/MYC pathway | [2] |

3D Spheroid Generation Methods

Agarose Microwell Platform

The agarose microwell technique provides a highly controlled environment for generating uniform, reproducible spheroids ideal for high-throughput screening applications. This method utilizes fabricated concave microwells created in agarose-coated plates, which constrain cells to form spheroids of predetermined size and geometry. The protocol begins with preparation of 2% (w/v) agarose solution in deionized water, which is melted and added to 96-well plates (170 μL/well). Sterilized resin molds, designed using Solidworks software and printed with UV-LED 3D printing technology, are then pressed into the liquid agarose to create the microwell structures. Once the agarose solidifies, the molds are carefully removed, resulting in precisely formed microwells. Before cell seeding, the agarose microwells must be saturated with culture medium by adding 170 μL of Dulbecco's Modified Eagle Medium (DMEM) to each well, incubating for 15 minutes, and repeating this process three times [6].

For spheroid formation, HCC cell lines (such as Huh-7, BEL-7402, SMMC-7721, or SNU-449) are seeded at an optimal density of 1,500 cells/well in complete medium (DMEM with 10% fetal bovine serum). The cells are then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 days to allow spheroid formation. This method generates highly uniform spheroids with minimal size variability, which is critical for reducing experimental variation in drug screening applications. The non-adhesive nature of the agarose surface prevents cell attachment and promotes cell-cell interactions that drive spontaneous spheroid assembly. The main advantages of this technique include excellent reproducibility, compatibility with high-throughput screening, and precise control over spheroid size through adjustment of initial seeding density [6].

Alternative Spheroid Generation Techniques

While the agarose microwell method offers excellent uniformity, several alternative techniques provide valuable options for specific research applications. The hanging drop (HD) method utilizes gravity to aggregate cells in droplets suspended from plate lids, typically employing 20-30 μL droplets containing 1,000-5,000 cells. This technique produces highly compact spheroids without requiring specialized equipment, though it has limitations in throughput and handling. The liquid overlay technique (LOT) uses plates with ultra-low attachment (ULA) surfaces or polymer-coated wells to prevent cell adhesion, forcing cells to aggregate into spheroids. LOT typically employs 5,000-10,000 cells/well in 96-well ULA plates, with spheroids forming over 3-5 days [4]. For more specialized applications, microfluidic platforms enable precise control over the cellular microenvironment and allow generation of spheroids with complex architectures, though with higher equipment requirements [4].

Table 2: Comparison of 3D Spheroid Generation Methods for Drug Screening

| Method | Principles | Advantages | Limitations | Optimal Cell Seeding Density |

|---|---|---|---|---|

| Agarose Microwell | Cells aggregate in non-adhesive microwells | High uniformity, HTS-compatible, precise size control | Requires specialized plates/molds | 1,500-5,000 cells/well |

| Hanging Drop | Gravity-mediated aggregation in suspended droplets | High compactness, no special equipment needed | Low throughput, difficult handling | 1,000-5,000 cells/droplet |

| Liquid Overlay (ULA) | Non-adhesive surfaces force aggregation | Simple protocol, commercial plates available | Size variability, cost of specialty plates | 5,000-10,000 cells/well |

| Microfluidic | Laminar flow and micro-wells guide assembly | Precise microenvironment control, complex models | High equipment cost, technical expertise | Varies by chip design |

Figure 1: Experimental Workflow for 3D Spheroid Generation and Quality Control. This diagram illustrates the parallel methodological approaches for generating tumor spheroids, with a critical quality control checkpoint before proceeding to drug screening applications.

Drug Screening Protocols

Viability and Cytotoxicity Assessment

Comprehensive viability assessment in 3D spheroid models requires specialized approaches that address the limitations of conventional 2D assays. The CellTiter-Glo 3D Cell Viability Assay provides a robust method for quantifying ATP levels as a marker of metabolic activity and cell viability in spheroid cultures. For screening this compound, spheroids are first cultured for 2-3 days to allow maturation before drug exposure. This compound is typically prepared as a 10 mM stock solution in DMSO and serially diluted in culture medium to generate working concentrations ranging from nanomolar to micromolar levels (0.1 nM-50 μM). After 72 hours of drug exposure, an equal volume of CellTiter-Glo 3D reagent is added to each well, followed by orbital shaking for 5 minutes to induce cell lysis and then a 25-minute incubation at room temperature to stabilize luminescence signals. The resulting luminescence, proportional to the amount of ATP present, is measured using a plate reader, and the percentage inhibition is calculated relative to untreated control spheroids [6].

For secondary confirmation of cytotoxicity, live/dead staining using calcein-AM (for viable cells) and ethidium homodimer-1 (for dead cells) provides spatial information about drug effects within different regions of the spheroid. Following this compound treatment, spheroids are incubated with the fluorescent dyes according to manufacturer protocols (typically 1 μM calcein-AM and 2-4 μM ethidium homodimer-1 for 45-60 minutes at 37°C). After staining, spheroids are washed with PBS and imaged using fluorescence microscopy. Viable cells with intact esterase activity convert non-fluorescent calcein-AM to green fluorescent calcein, while dead cells with compromised membranes permit ethidium homodimer-1 entry, resulting in red fluorescence upon binding to nucleic acids. This approach allows visualization of differential drug effects between the proliferating outer layer and the hypoxic core of spheroids, providing insights into drug penetration and spatial patterns of cell death [3].

Morphological Analysis

Morphological assessment represents a crucial parameter for evaluating this compound efficacy in 3D spheroid models, as effective anti-cancer treatment often induces characteristic structural changes. Brightfield imaging should be performed regularly throughout the treatment period to monitor changes in spheroid size, structure, and integrity. Key morphological parameters to quantify include spheroid diameter (measured along multiple axes), cross-sectional area, and sphericity index (a measure of roundness, calculated as 4π × Area/Perimeter²). These measurements can be automated using specialized image analysis software such as AnaSP or ImageJ with appropriate plugins [5]. Effective this compound treatment typically induces progressive reduction in spheroid size, loss of structural compactness, and surface irregularities indicating loss of viability.

For more sophisticated morphological analysis, light sheet fluorescence microscopy (LSFM) enables detailed 3D reconstruction of entire spheroids without the need for physical sectioning. This advanced imaging technique provides exceptional resolution of internal spheroid architecture, allowing identification of specific zones including the outer proliferating layer, intermediate quiescent region, and necrotic core (when present). When combined with fluorescent viability markers or immunohistochemical staining, LSFM can reveal spatial patterns of drug-induced apoptosis, proliferation inhibition, and changes in tumor microenvironment that would be undetectable in 2D models or conventional microscopy [5]. These comprehensive morphological analyses provide valuable insights beyond simple viability metrics, potentially revealing distinctive response patterns to this compound's dual HDAC and PI3K inhibition.

Invasion and Migration Studies

The anti-metastatic potential of this compound can be evaluated in 3D spheroid models through invasion and migration assays that recapitulate key aspects of metastatic dissemination. For invasion assessment, spheroids are embedded in 3D extracellular matrix substitutes such as Matrigel or rat collagen type I gel, which provide physiological barriers to cell movement. After solidification of the matrix, culture medium with or without this compound is added, and spheroids are monitored for invasive outgrowth over 24-72 hours. The invasive index can be quantified by measuring the area of cell invasion into the surrounding matrix relative to the original spheroid area using image analysis software such as ImageJ [3]. Effective this compound treatment typically demonstrates dose-dependent inhibition of invasive outgrowth, with higher concentrations producing more pronounced suppression of invasion.

For migration evaluation, a modified Transwell assay can be employed using spheroids placed in the upper chamber. The undersurface of the membrane is pre-coated with 25 μL of Matrigel matrix (1 mg/mL) to simulate basement membrane barriers. The lower chamber contains medium with 10% FBS as a chemoattractant, with this compound added at relevant concentrations (typically 0-10 μM) to both chambers. After 24 hours of incubation, migrated cells on the lower membrane surface are stained using the LIVE/DEAD Viability/Cytotoxicity Kit or conventional staining methods, and counted in multiple microscopic fields. The percentage migration inhibition is calculated relative to untreated controls. These functional assays provide critical information about this compound's ability to suppress the invasive phenotype, which is particularly relevant given its documented effects on epithelial-mesenchymal transition (EMT) regulation in bladder cancer models [3].

Mechanism of Action Analysis

Molecular Pathway Assessment

Comprehensive mechanism of action studies are essential for confirming this compound's dual targeting of PI3K/AKT/mTOR and HDAC pathways in 3D tumor spheroids. Following drug treatment, spheroids should be processed for protein extraction and western blot analysis to evaluate pathway modulation. For optimal protein recovery, spheroids are collected, washed with PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Mechanical disruption through sonication or vigorous pipetting may be necessary to ensure complete lysis of the compact spheroid structures. Western blotting should probe for key pathway components including phospho-AKT (Ser473), total AKT, acetylated histone H3, c-Myc, and appropriate loading controls (β-actin or GAPDH) [1] [2]. Effective this compound treatment typically demonstrates dose-dependent reduction in AKT phosphorylation and increased histone acetylation, confirming simultaneous pathway inhibition.

Beyond the primary targets, additional molecular analyses provide insights into downstream consequences of pathway inhibition. Apoptosis induction can be assessed through western blotting for cleavage of caspase-3 and PARP, along with quantification of anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax) proteins. For evaluation of epithelial-mesenchymal transition (EMT), changes in expression of E-cadherin (epithelial marker) and vimentin (mesenchymal marker) should be examined, as this compound has been shown to suppress EMT in bladder cancer models [3]. At the transcriptional level, reverse transcription-quantitative PCR (RT-qPCR) can quantify changes in expression of MYC and its target genes, providing complementary data to protein analyses. These comprehensive molecular profiling approaches confirm this compound's intended mechanism of action while potentially revealing additional biomarkers of response or resistance.

Figure 2: this compound's Dual Mechanism of Action in Tumor Spheroids. This diagram illustrates the coordinated inhibition of PI3K/AKT/mTOR and HDAC pathways, converging on downregulation of c-Myc and multiple anti-tumor effects.

Apoptosis and Proliferation Analysis

Detailed analysis of apoptosis and proliferation provides functional validation of this compound's anti-tumor effects in 3D spheroid models. For quantification of apoptotic cells, the Annexin V/7-AAD staining protocol can be adapted for spheroids. Following drug treatment, spheroids are dissociated into single-cell suspensions using trypsin-EDTA or collagenase treatment, followed by staining with Annexin V-FITC and 7-AAD according to manufacturer instructions. Flow cytometry analysis then discriminates between viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) cell populations [2]. Complementary assessment of caspase-3/7 activity using luminescent Caspase-Glo assays provides additional confirmation of apoptosis induction through the intrinsic pathway.

For proliferation assessment, BrdU incorporation assays measure DNA synthesis in spheroids following this compound exposure. Spheroids are pulsed with 10 μM BrdU for 4-6 hours before harvesting, then processed for immunohistochemical detection using anti-BrdU antibodies. Alternatively, Ki-67 immunostaining of spheroid sections provides information about the proliferation fraction in different spheroid regions. For spatial analysis of apoptosis and proliferation throughout the spheroid architecture, immunofluorescence staining of cryosections or whole-mount spheroids can be performed using antibodies against cleaved caspase-3 (apoptosis) and Ki-67 (proliferation), followed by confocal microscopy. This approach reveals zonal differences in drug response, typically showing more pronounced effects in the outer proliferating zone compared to the quiescent core regions [2].

Data Interpretation and Analysis Guidelines

Calculation of IC₅₀ Values

Accurate determination of half-maximal inhibitory concentration (IC₅₀) values is essential for quantifying this compound potency in 3D spheroid models. Data from viability assays (CellTiter-Glo 3D or CCK-8) should be processed by first calculating percentage inhibition relative to untreated controls: Inhibition (%) = [(Fluorescence control - Fluorescence treatment) / (Fluorescence control - Fluorescence blank)] × 100. Non-linear regression analysis is then applied to fit the concentration-response data using a four-parameter logistic curve (variable slope). The IC₅₀ value represents the drug concentration that produces 50% of the maximal response [6]. Importantly, researchers should note that IC₅₀ values derived from 3D spheroid models are typically higher than those from 2D monolayer cultures, reflecting the reduced drug penetration and increased microenvironmental protection in 3D systems. For example, in bladder cancer models, the IC₅₀ for this compound was reported to be 1.5-2.5 fold higher in spheroids compared to monolayers [3].

When interpreting IC₅₀ values, consideration should be given to spheroid-specific factors that influence drug response. Larger spheroids (≥500 μm diameter) with well-developed necrotic cores typically demonstrate higher IC₅₀ values than smaller spheroids due to limited drug penetration and increased fractions of quiescent cells. Similarly, spheroids with compact architecture may show reduced drug sensitivity compared to loosely aggregated spheroids. These factors should be documented and controlled through careful spheroid selection based on size and morphological criteria. For comparative studies, it is recommended to include reference compounds with known mechanisms of action to validate assay performance and provide context for this compound potency. Reporting should include both the calculated IC₅₀ values and the quality metrics of the curve fit (R² value, 95% confidence intervals) to facilitate appropriate interpretation of results.

Assessment of Combination Therapies

Evaluation of combination therapies represents a critical application of 3D spheroid models, with particular relevance for translating this compound to clinical use. For combination studies with temozolomide (in glioblastoma) or cisplatin (in bladder cancer), a systematic approach should include fixed-ratio design across a range of concentrations for both agents alone and in combination. The most rigorous method for analyzing drug interactions is combination index (CI) analysis using the Chou-Talalay method, which quantitatively defines synergism (CI<1), additive effect (CI=1), and antagonism (CI>1) [2]. Calculation can be performed using specialized software such as CompuSyn, which generates CI values across different effect levels (e.g., IC₅₀, IC₇₅, IC₉₀). This approach identified strong synergy between this compound and temozolomide in glioblastoma spheroids, with CI values predominantly below 1 across multiple cell lines [2].

Beyond quantitative CI analysis, combination studies should include appropriate mechanistic endpoints to understand the biological basis of observed interactions. For this compound with temozolomide, assessment of DNA damage markers (γ-H2AX), apoptosis induction, and cell cycle distribution provides insights into how HDAC and PI3K inhibition sensitizes tumors to DNA-damaging agents. Similarly, for combinations with targeted therapies, evaluation of compensatory pathway activation can reveal resistance mechanisms that might be overcome by this compound's dual inhibition approach. These comprehensive combination studies should guide optimal dosing schedules and identify biomarker strategies for patient selection in subsequent clinical development.

Quantification of Morphological Data

Robust quantification of morphological parameters provides valuable supplementary data to conventional viability metrics in assessing this compound response. Using brightfield images captured at consistent timepoints, multiple parameters should be quantified including spheroid cross-sectional area, diameter (both major and minor axes), and circularity (4π × Area/Perimeter²). These measurements can be automated using image analysis software such as AnaSP or ImageJ with customized macros [5]. Significant anti-tumor effects typically manifest as progressive reduction in spheroid size and altered morphology, with effective this compound treatment producing dose-dependent decreases in cross-sectional area and increased irregularity in spheroid shape.

For more sophisticated morphological analysis, 3D reconstruction from multiple z-stack images enables quantification of volume changes and surface characteristics. The sphericity index (a 3D analogue of circularity) can be calculated as ψ = (π^(1/3)(6V)^(2/3))/A, where V is volume and A is surface area. This parameter ranges from 0-1, with values approaching 1 indicating perfect spheres. Effective treatment often reduces sphericity as specific regions of the spheroid respond differentially to therapy. Additionally, texture analysis algorithms can quantify changes in internal architecture that may not be apparent from external measurements alone. These comprehensive morphological analyses complement viability data and may reveal distinctive response patterns to this compound's unique mechanism of action.

Technical Considerations and Troubleshooting

Spheroid Characterization and QC

Rigorous quality control measures are essential for generating reliable, reproducible data from 3D spheroid screening campaigns. Before initiating this compound testing, spheroids should be evaluated for size uniformity, structural integrity, and appropriate morphology. Studies have demonstrated that pre-selection of spheroids with homogeneous volume and shape (sphericity index ≥0.90) significantly reduces data variability in drug response assays [5]. The implementation of standardized acceptance criteria for spheroid inclusion (e.g., diameter within ±10% of target, spherical morphology, clear boundaries) improves inter-experimental reproducibility and enhances the statistical power of subsequent analyses.

For ongoing quality assessment, morphological monitoring throughout the experimental timeline provides critical information about spheroid health and treatment response. Brightfield imaging should document baseline morphology before drug addition and at regular intervals during treatment (e.g., 24h, 48h, 72h). Additionally, incorporation of viability markers at endpoint analyses (e.g., calcein-AM/ethidium homodimer-1 staining) confirms maintained viability in control spheroids throughout the experimental period. For specific applications requiring hypoxic cores, verification of oxygen gradient development using hypoxia probes (e.g., pimonidazole) ensures that larger spheroids (>500 μm diameter) have established the expected physiological microenvironment before drug testing. These characterization steps validate the biological relevance of the 3D model system and ensure that this compound screening occurs under appropriate conditions.

Assay Optimization Recommendations